2,5-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,5-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C23H24N6O4S and its molecular weight is 480.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.15797444 g/mol and the complexity rating of the compound is 715. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2,5-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a novel sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is C24H26N6O4S, with a molecular weight of approximately 494.6 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in pharmacology.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to This compound have shown efficacy against various cancer cell lines. Notably, pyrazole derivatives have been reported to inhibit key oncogenic pathways involving BRAF(V600E) and EGFR, which are critical in tumor progression and survival .
Anti-inflammatory Effects
Sulfonamides, including this compound, have been investigated for their anti-inflammatory properties. Various studies suggest that these compounds can modulate inflammatory responses by inhibiting specific pathways such as the NF-kB signaling pathway. This activity may be beneficial in treating conditions characterized by chronic inflammation .
Antimicrobial Activity
The antimicrobial potential of sulfonamide derivatives is well-documented. Compounds structurally related to This compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves inhibition of bacterial folate synthesis, which is essential for nucleic acid production .
Structure-Activity Relationships (SAR)
Understanding the SAR of This compound is crucial for optimizing its biological activity. Key modifications that enhance potency include:
- Substitution on the pyrazole ring : Variations in the substituents can significantly affect the compound's binding affinity to target proteins.
- Alteration of the sulfonamide group : Changes in this moiety can influence solubility and bioavailability.
Case Study 1: Antitumor Efficacy
A study evaluated the effect of a series of pyrazole derivatives on human cancer cell lines. Among them, a derivative structurally similar to This compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells. The study concluded that modifications on the pyridazine moiety could enhance antitumor activity .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers explored the anti-inflammatory effects of sulfonamide derivatives using an animal model of induced inflammation. The results showed that treatment with compounds similar to This compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .
Eigenschaften
IUPAC Name |
2,5-diethoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4S/c1-3-32-19-10-11-20(33-4-2)21(16-19)34(30,31)28-18-8-6-17(7-9-18)25-22-12-13-23(27-26-22)29-15-5-14-24-29/h5-16,28H,3-4H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPIAHCKOCHHIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.